N-(2-fluorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
N-(2-fluorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C16H17FN4O3 and its molecular weight is 332.33 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-fluorophenyl)-2-[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 332.12846858 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological and Therapeutic Applications
Antimicrobial and Antifungal Agents
Research has demonstrated the synthesis and evaluation of compounds related to N-(2-fluorophenyl)-2-[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]acetamide with significant antimicrobial and antifungal activities. For instance, derivatives have shown promising activity against a range of microbial species, suggesting potential for development into new antimicrobial agents (Gul et al., 2017). Similarly, broad-spectrum antifungal agents have been identified, targeting species like Candida and Aspergillus, which highlights the versatility of this compound class in addressing fungal infections (Bardiot et al., 2015).
Anticancer Activities
Modifications and testing of N-(2-fluorophenyl)-2-[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]acetamide derivatives have explored their potential as anticancer agents. Structural alterations aimed at enhancing cytotoxic activity against various cancer cell lines have been a focus, with some compounds showing promising results in inhibiting cell proliferation (Ghorab et al., 2015).
Chemical Synthesis and Material Science
Synthetic Pathways
The compound and its derivatives serve as a basis for exploring synthetic pathways that lead to pharmacologically active molecules. The synthesis of N-halogeno compounds, including those related to N-(2-fluorophenyl)-2-[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]acetamide, exemplifies the chemical versatility and potential for generating novel fluorinating agents with broad applications in organic synthesis (Banks et al., 1996).
Polymorphic Studies
The investigation into polymorphic forms of related compounds, such as linezolid, has implications for drug formulation and controlled release mechanisms. Understanding polymorphism is crucial for optimizing the bioavailability and therapeutic efficacy of pharmaceutical compounds (Maccaroni et al., 2008).
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3/c17-12-3-1-2-4-13(12)18-15(22)11-21-16(23)6-5-14(19-21)20-7-9-24-10-8-20/h1-6H,7-11H2,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWBDQFAYDLPTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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